

Spectroscopic Data of 2-Bromo-3-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

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Introduction

2-Bromo-3-hydroxybenzoic acid (CAS No. 16300-41-9) is a substituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-hydroxybenzoic acid**, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for researchers.

Molecular Structure and Properties

- IUPAC Name: **2-Bromo-3-hydroxybenzoic acid**
- Molecular Formula: $C_7H_5BrO_3$
- Molecular Weight: 217.02 g/mol
- Physical Form: Solid
- Storage: Keep in a dark place, sealed in dry, at 2-8°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[1] For **2-Bromo-3-hydroxybenzoic acid**, both ^1H and ^{13}C NMR provide critical information about the chemical environment of each atom.

^1H NMR Spectroscopy

While a publicly available experimental ^1H NMR spectrum for **2-Bromo-3-hydroxybenzoic acid** is not readily found in the searched resources, predicted data and analysis of similar compounds, such as 3-hydroxybenzoic acid and 2-bromobenzoic acid, can provide valuable insights.^[2]^[3] The protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns based on their substitution.

Expected ^1H NMR Data (Predicted):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~9-10	Singlet (broad)	1H	-OH
~7.4-7.6	Doublet of doublets	1H	Ar-H
~7.2-7.4	Triplet	1H	Ar-H
~7.0-7.2	Doublet of doublets	1H	Ar-H

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial for ^1H NMR. Solvents like DMSO- d_6 or CDCl_3 are commonly used.^[4] DMSO- d_6 is often preferred for its ability to dissolve a wide range of compounds and for its characteristic residual solvent peak which can be used for calibration.^[2] The choice of spectrometer frequency (e.g., 400 MHz) affects the resolution of the spectrum, with higher frequencies providing better separation of signals.^[4]

^{13}C NMR Spectroscopy

Similar to ^1H NMR, experimental ^{13}C NMR data for **2-Bromo-3-hydroxybenzoic acid** is not readily available. However, based on known substituent effects, the chemical shifts can be predicted.

Expected ^{13}C NMR Data (Predicted):

Chemical Shift (δ) ppm	Assignment
~165-170	-COOH
~155	C-OH
~135	C-Br
~125	Ar-C
~120	Ar-C
~115	Ar-C
~110	Ar-C

Experimental Protocol: NMR Data Acquisition[5]

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-3-hydroxybenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry 5 mm NMR tube.[5][6]
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ^{13}C . Proton decoupling is used to simplify the spectrum.[5]
- Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Expected Infrared Absorption Bands:

The IR spectrum of **2-Bromo-3-hydroxybenzoic acid** is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and carbon-bromine functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H	Carboxylic acid (broad)
~3200	O-H	Phenolic hydroxyl (broad)
~1700	C=O	Carboxylic acid
~1600, ~1450	C=C	Aromatic ring
~1300	C-O	Carboxylic acid/Phenol
~750	C-Br	Carbon-bromine stretch

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples in FTIR spectroscopy as it requires minimal sample preparation.[6] A background spectrum is collected to subtract atmospheric and instrumental interferences.[1]

Experimental Protocol: FTIR-ATR Data Acquisition[6]

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid **2-Bromo-3-hydroxybenzoic acid** onto the ATR crystal.

- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm^{-1} . Co-adding multiple scans improves the signal-to-noise ratio. [\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

In an electron ionization (EI) mass spectrum, **2-Bromo-3-hydroxybenzoic acid** will exhibit a characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes, ^{79}Br and ^{81}Br .

- Molecular Ion (M^+): m/z 216 and 218
- Key Fragmentation Peaks: Fragments corresponding to the loss of $-\text{OH}$ (m/z 199/201), $-\text{COOH}$ (m/z 171/173), and Br (m/z 137) would be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition[\[5\]](#)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples.
- Ionization: The sample is vaporized and ionized, typically using a high-energy electron beam (70 eV) in EI mode.[\[5\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Summary Table

Spectroscopic Technique	Key Data Points
^1H NMR	Predicted chemical shifts for aromatic, carboxyl, and hydroxyl protons.
^{13}C NMR	Predicted chemical shifts for aromatic, carboxyl, and hydroxyl-bearing carbons.
IR Spectroscopy	Characteristic absorption bands for O-H (acid and phenol), C=O, C=C, C-O, and C-Br functional groups.
Mass Spectrometry	Molecular ion peaks at m/z 216 and 218, and characteristic fragmentation patterns.

Visualization of the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of **2-Bromo-3-hydroxybenzoic acid**.

Conclusion

The comprehensive spectroscopic analysis of **2-Bromo-3-hydroxybenzoic acid**, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While experimental data is not always readily available in public databases, a combination of predicted values, analysis of related compounds, and standardized experimental protocols enables researchers to confidently identify and utilize this compound in their work. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this and similar chemical entities.

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